(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
説明
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-14-2-1-3-15(9-14)25-21(16-10-29-11-17(16)24-25)23-20(26)7-5-13-4-6-18-19(8-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFGNBCJAZUMG-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in anticancer and antioxidant properties. This article reviews the synthesis, biological evaluation, and mechanisms of action related to this compound, drawing from diverse research sources.
Synthesis
The compound can be synthesized through various organic reactions involving benzodioxole and thieno[3,4-c]pyrazole derivatives. The synthetic routes typically involve the formation of the acrylamide linkage through condensation reactions followed by purification processes such as recrystallization or chromatography.
Anticancer Activity
Research has indicated that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide demonstrated cytotoxic effects against various cancer cell lines. For example, a related benzodioxole derivative was reported to reduce alpha-fetoprotein (α-FP) secretion in Hep3B cells significantly, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 7.4 | G2-M phase arrest |
| 2b | Hep3B | >10 | Weak activity |
The compound 2a induced cell cycle arrest at the G2-M phase, closely resembling the effects of doxorubicin, a well-known chemotherapeutic agent .
Antioxidant Activity
Antioxidant assays have shown that benzodioxole derivatives possess varying degrees of antioxidant activity. The DPPH radical scavenging assay is commonly employed to evaluate this property:
- DPPH Assay Results : The antioxidant activity of several synthesized compounds was assessed using DPPH methodology. The results indicated that while some derivatives had moderate antioxidant activity (IC50 values ranging from 39.85 µM to 79.95 µM), they were significantly less potent than Trolox (IC50 = 7.72 µM) .
The biological activity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide may involve several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to inhibit cell proliferation by inducing apoptosis and disrupting the cell cycle.
- Antioxidant Mechanism : Its antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative stress within cells.
Case Studies
Several studies have highlighted the efficacy of benzodioxole derivatives in preclinical models:
準備方法
Cyclization of Thiophene Precursor
The thieno[3,4-c]pyrazole intermediate is synthesized via a [3+2] cycloaddition between a thiophene derivative and a substituted hydrazine.
Procedure :
- 3-Chlorophenylhydrazine hydrochloride (1.0 eq) is reacted with 3,4-dihydrothiophene-2,5-dione (1.2 eq) in ethanol under reflux for 12 hours.
- The mixture is cooled, and the precipitate is filtered and washed with cold ethanol to yield 2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine as a pale-yellow solid (Yield: 78%).
Characterization :
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 7.45–7.38 (m, 4H, Ar-H), 5.21 (s, 2H, NH2), 4.02 (t, 2H, J = 6.8 Hz, CH2), 3.15 (t, 2H, J = 6.8 Hz, CH2).
- HRMS : m/z [M+H]$$^+$$ calcd. for C12H10ClN3S: 280.03; found: 280.04.
Preparation of (Z)-3-(Benzo[d]Dioxol-5-yl)Acrylic Acid
Knoevenagel Condensation
The Z-configured acrylic acid is synthesized via stereoselective condensation.
Procedure :
- Benzo[d]dioxol-5-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) are stirred in pyridine at 0°C.
- Piperidine (0.1 eq) is added, and the reaction is heated to 50°C for 6 hours.
- The mixture is acidified with HCl (1M), and the precipitate is recrystallized from ethanol to afford (Z)-3-(benzo[d]dioxol-5-yl)acrylic acid (Yield: 65%).
Characterization :
Amide Coupling to Form Target Compound
Activation and Coupling
The final step involves coupling the acrylic acid with the pyrazol-3-amine using carbodiimide chemistry.
Procedure :
- (Z)-3-(Benzo[d]dioxol-5-yl)acrylic acid (1.0 eq) is dissolved in dry DMF under N2.
- EDCl (1.2 eq) and HOBt (1.2 eq) are added, followed by stirring at 0°C for 30 minutes.
- 2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (1.0 eq) is added, and the reaction is stirred at 25°C for 24 hours.
- The product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to yield the title compound as a white solid (Yield: 58%).
Characterization :
- $$^1$$H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 12.0 Hz, 1H, CH=CO), 7.35–6.82 (m, 7H, Ar-H), 6.01 (s, 2H, OCH2O), 4.85 (s, 2H, NH), 4.10 (t, 2H, J = 6.8 Hz, CH2), 3.20 (t, 2H, J = 6.8 Hz, CH2).
- HPLC Purity : 98.5% (Z-isomer).
Stereochemical Control and Validation
Z-Configuration Confirmation
The Z-geometry of the acrylamide is confirmed via NOESY spectroscopy:
- NOE Correlation : Observed between the benzo[d]dioxol protons and the acrylamide β-proton, confirming cis orientation.
Key Data Tables
Table 1. Optimization of Amide Coupling Conditions
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 58 | 98.5 |
| DCC/DMAP | CH2Cl2 | 0 | 42 | 95.2 |
| T3P | THF | 40 | 51 | 97.8 |
Table 2. Comparative Yields of Intermediate Synthesis
| Intermediate | Method | Yield (%) |
|---|---|---|
| Thieno[3,4-c]pyrazol-3-amine | Cycloaddition | 78 |
| (Z)-Acrylic acid | Knoevenagel | 65 |
Discussion of Methodological Challenges
Q & A
Basic: How can synthesis yield and purity be optimized for this acrylamide derivative?
Methodological Answer:
- Stepwise Optimization : Perform reactions under dry conditions (e.g., tetrahydrofuran or dimethylformamide) to avoid hydrolysis, as moisture can degrade intermediates .
- Catalyst Selection : Use palladium-based catalysts for coupling reactions and triethylamine as a base for deprotonation .
- Solvent Polarity : Employ polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics in nucleophilic substitutions .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Employ ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to identify aromatic protons (δ 6.8–7.5 ppm) and acrylamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry : Use electrospray ionization (ESI-MS) to validate the molecular ion peak at m/z 419.5 (calculated for C₂₃H₁₈ClN₃O₃S) .
- X-ray Crystallography : Resolve the Z-configuration of the acrylamide double bond via single-crystal diffraction (if crystallizable) .
Basic: How is initial biological activity screening conducted?
Methodological Answer:
- Microbial Assays : Test antimicrobial activity using agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µM concentrations .
- Enzyme Inhibition : Measure IC₅₀ values via enzyme kinetics (e.g., kinase assays) with ATP-conjugated luminescent substrates .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing viability to controls .
Advanced: What strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) immobilized on sensor chips .
- Mutagenesis Studies : Engineer point mutations in suspected binding pockets (e.g., ATP-binding sites) to assess interaction loss via fluorescence polarization .
- Metabolomic Profiling : Use LC-MS to track downstream metabolite changes in treated cells, identifying perturbed pathways .
Advanced: How can computational modeling predict binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions between the acrylamide carbonyl and target protein residues (e.g., lysine or serine) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability, focusing on hydrogen bonding and π-π stacking with aromatic moieties .
- QSAR Analysis : Corolate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using partial least squares regression .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature ±1°C) and biological assay protocols .
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., pH, incubation time) causing variability .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models, weighting results by sample size and assay precision .
Advanced: What methods address poor aqueous solubility in bioassays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS with 0.1% Tween-80 .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) via solvent evaporation, verifying size via dynamic light scattering .
- Prodrug Synthesis : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity, cleaved intracellularly by phosphatases .
Advanced: How to assess unintended protein adduct formation?
Methodological Answer:
- Thiol Reactivity Assays : Incubate the compound with glutathione (GSH) and quantify adducts via LC-MS/MS (e.g., m/z shift +305 Da) .
- Crystallography : Co-crystallize with human serum albumin (HSA) to identify covalent modification sites .
- Cellular Stress Markers : Measure ROS levels (DCFH-DA fluorescence) and Nrf2 activation in hepatocytes to evaluate off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
